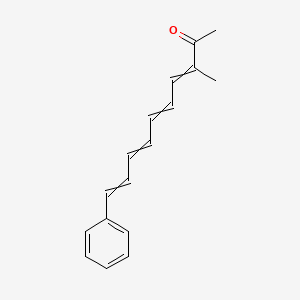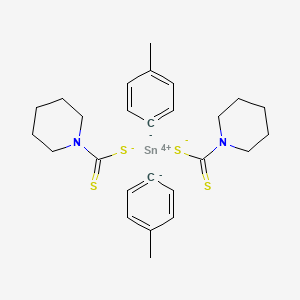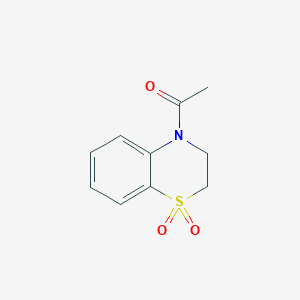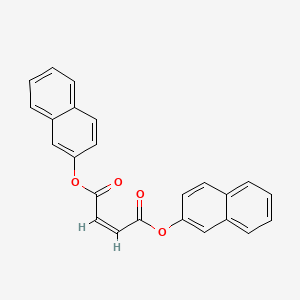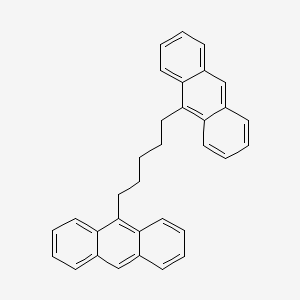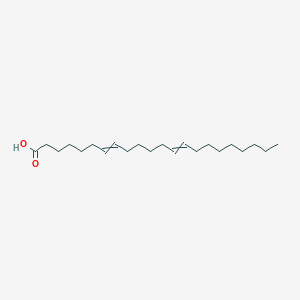
Docosa-7,13-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosa-7,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 7th and 13th carbon positions. This compound is part of the omega-6 fatty acid family and is known for its potential biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosa-7,13-dienoic acid can be synthesized through the elongation and desaturation of shorter-chain fatty acids. One common method involves the desaturation of oleic acid to produce octadeca-6,9-dienoic acid, which is then further elongated and desaturated to yield this compound. The reaction conditions typically include the presence of desaturase and elongase enzymes, along with cofactors such as adenosine triphosphate, reduced nicotinamide adenine dinucleotide phosphate, and magnesium chloride .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified microorganisms or plants that have been engineered to express the necessary desaturase and elongase enzymes. These organisms are cultivated in bioreactors under controlled conditions to optimize the yield of the desired fatty acid .
Analyse Chemischer Reaktionen
Types of Reactions: Docosa-7,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to yield saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or reactive oxygen species under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Hydroperoxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Wissenschaftliche Forschungsanwendungen
Docosa-7,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants
Wirkmechanismus
The biological effects of docosa-7,13-dienoic acid are mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can also act as a ligand for specific receptors, such as free fatty acid receptor 4, modulating various cellular processes including inflammation and metabolism .
Vergleich Mit ähnlichen Verbindungen
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Linoleic acid: An omega-6 fatty acid with two double bonds.
Uniqueness: Docosa-7,13-dienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity compared to other polyunsaturated fatty acids .
Eigenschaften
CAS-Nummer |
73536-71-7 |
|---|---|
Molekularformel |
C22H40O2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
docosa-7,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,15-16H,2-8,11-14,17-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
HHSQSZLEUFWPRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



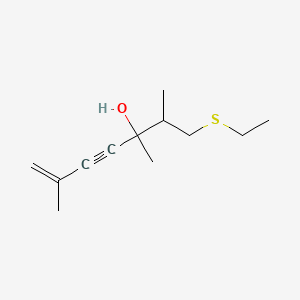

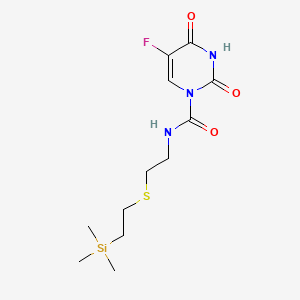
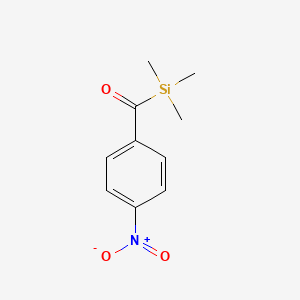

![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
